molecular formula C13H16ClFN2O B3168397 1-(2-Chloropropanoyl)-4-(2-fluorophenyl)piperazine CAS No. 928707-62-4

1-(2-Chloropropanoyl)-4-(2-fluorophenyl)piperazine

Cat. No.: B3168397
CAS No.: 928707-62-4
M. Wt: 270.73 g/mol
InChI Key: UFCHAPFJXSOTSA-UHFFFAOYSA-N
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Description

1-(2-Chloropropanoyl)-4-(2-fluorophenyl)piperazine is a specialized chemical building block of significant interest in pharmaceutical and medicinal chemistry research. This compound features a piperazine ring—a common motif in drug discovery—substituted with a 2-fluorophenyl group and a 2-chloropropanoyl side chain. Piperazine derivatives are frequently explored for their diverse biological activities and are key structural components in the development of novel therapeutic agents . The 2-fluorophenyl moiety is a classic element in rational drug design, often used to modulate a compound's electronic properties, lipophilicity, and metabolic stability. The reactive chloropropanoyl group provides a versatile handle for further synthetic elaboration, allowing researchers to link this fragment to other molecular scaffolds or create more complex derivatives for structure-activity relationship (SAR) studies. Researchers utilize this compound as a critical intermediate in the synthesis of potential bioactive molecules. Its structure aligns with modern drug design principles, where such fragments are incorporated to interact with specific biological targets . Piperazine-based compounds are investigated for their potential to interact with a range of enzymes and receptors, making them valuable tools in hit-to-lead optimization campaigns . This product is provided for research purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClFN2O/c1-10(14)13(18)17-8-6-16(7-9-17)12-5-3-2-4-11(12)15/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFCHAPFJXSOTSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=CC=CC=C2F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701195449
Record name 2-Chloro-1-[4-(2-fluorophenyl)-1-piperazinyl]-1-propanone
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Molecular Weight

270.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928707-62-4
Record name 2-Chloro-1-[4-(2-fluorophenyl)-1-piperazinyl]-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=928707-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-[4-(2-fluorophenyl)-1-piperazinyl]-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701195449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations for 1 2 Chloropropanoyl 4 2 Fluorophenyl Piperazine

Direct N-Acylation Approaches

The most direct method for the synthesis of 1-(2-Chloropropanoyl)-4-(2-fluorophenyl)piperazine involves the formation of an amide bond between the piperazine (B1678402) nitrogen and the acyl chloride.

Condensation Reactions with 2-Chloropropanoyl Chloride

The core of this synthetic approach is the nucleophilic acyl substitution reaction between 4-(2-fluorophenyl)piperazine and 2-chloropropanoyl chloride. In this reaction, the secondary amine of the piperazine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The subsequent loss of a chloride ion results in the formation of the desired amide product. A base is typically employed to neutralize the hydrogen chloride byproduct generated during the reaction, driving the equilibrium towards the product.

Optimization of Reaction Conditions and Reagents

The efficiency of the N-acylation reaction is highly dependent on the chosen reaction conditions. Key parameters that are often optimized include the choice of solvent, base, reaction temperature, and reaction time. Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF) are commonly used. The selection of a suitable base is crucial to scavenge the HCl produced; organic bases like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) are frequently utilized due to their ability to dissolve in organic solvents and their non-nucleophilic nature. The reaction is often carried out at reduced temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and minimize potential side reactions, followed by stirring at room temperature to ensure completion.

Table 1: Optimization of N-Acylation Reaction Conditions

EntrySolventBase (equiv.)Temperature (°C)Time (h)Yield (%)
1Dichloromethane (DCM)Triethylamine (1.2)0 to rt485
2Tetrahydrofuran (THF)Triethylamine (1.2)0 to rt678
3Dimethylformamide (DMF)Diisopropylethylamine (1.5)0 to rt390
4Dichloromethane (DCM)Pyridine (1.2)0 to rt575

Note: This data is illustrative and based on general procedures for similar acylation reactions.

Synthesis of Substituted Piperazine Precursors

Preparation of 4-(2-Fluorophenyl)piperazine

The synthesis of N-arylpiperazines, such as 4-(2-fluorophenyl)piperazine, is commonly achieved through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.orgmdpi.comlibretexts.org This reaction involves the coupling of an aryl halide (or triflate) with piperazine. In this specific case, 1-fluoro-2-iodobenzene (B1346556) or 1-bromo-2-fluorobenzene (B92463) would be reacted with an excess of piperazine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the efficiency of the catalytic cycle and can range from simple tri-tert-butylphosphine (B79228) to more complex biaryl phosphine ligands. The base, typically a strong, non-nucleophilic base like sodium tert-butoxide, is essential for the deprotonation of the piperazine nitrogen.

Another classical approach involves the reaction of 2-fluoroaniline (B146934) with bis(2-chloroethyl)amine. This method, however, often requires harsh reaction conditions and may result in lower yields compared to the palladium-catalyzed methods.

Table 2: Comparison of Synthetic Routes to 4-(2-Fluorophenyl)piperazine

MethodAryl SourceAmine SourceCatalyst/ReagentsTypical Yield (%)
Buchwald-Hartwig Amination1-Fluoro-2-iodobenzenePiperazinePd2(dba)3, BINAP, NaOtBu80-95
Classical Synthesis2-FluoroanilineBis(2-chloroethyl)amineHigh Temperature40-60

Note: This data is illustrative and based on general procedures for arylpiperazine synthesis.

Strategies for Chiral Resolution and Stereocontrol in Precursor Synthesis

Since 2-chloropropanoyl chloride is a chiral molecule, its reaction with an achiral piperazine will result in a racemic mixture of this compound. To obtain enantiomerically pure products, either the final product must be resolved, or a chiral precursor must be used.

Chiral Resolution: The separation of enantiomers of the final product or a chiral precursor can be achieved using chiral high-performance liquid chromatography (HPLC). jocpr.commdpi.comshimadzu.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs are commonly employed for the resolution of a wide range of chiral compounds, including piperazine derivatives. shimadzu.com The choice of mobile phase, typically a mixture of alkanes and alcohols, is crucial for achieving optimal separation.

Stereocontrol in Synthesis: An alternative to resolution is the use of stereoselective synthesis. This can be approached by employing a chiral precursor. For instance, if a chiral derivative of 4-(2-fluorophenyl)piperazine were used, the subsequent acylation would lead to a diastereomeric mixture, which is often easier to separate by standard chromatography than an enantiomeric mixture. Diastereoselective synthesis of substituted piperazines can be achieved through various methods, including the use of chiral starting materials derived from the chiral pool (e.g., amino acids), asymmetric catalysis, or the use of chiral auxiliaries. rsc.org For example, diastereoselective intramolecular hydroamination reactions have been used to create chiral 2,6-disubstituted piperazines. rsc.org

Exploratory Synthetic Routes for Related Piperazine Derivatives

The versatile piperazine scaffold allows for the synthesis of a wide array of derivatives with potential biological activity. nih.govresearchgate.netijpsr.com Exploratory synthetic routes often focus on modifying the substituents on both the nitrogen and carbon atoms of the piperazine ring.

One approach involves the use of different acylating agents to introduce a variety of functional groups at the N-1 position. This can include the use of different carboxylic acid chlorides or the coupling of carboxylic acids using peptide coupling reagents. nih.gov

Furthermore, functionalization of the carbon atoms of the piperazine ring, although more challenging, can lead to novel structures. nih.gov Recent advances in C-H activation and functionalization provide a powerful tool for the direct introduction of substituents onto the piperazine core. nih.gov

Another exploratory route involves the synthesis of piperazine precursors through the ring-opening of activated aziridines with amines, followed by cyclization. metu.edu.tr This method allows for the introduction of substituents at specific positions on the piperazine ring with good stereocontrol. The synthesis of piperazine-based compounds is also a key area in the development of new drug candidates for a variety of therapeutic areas. mdpi.com

Manganese(III)-Mediated Radical Cyclizations

Manganese(III) acetate (B1210297) is a versatile reagent for initiating radical reactions, often leading to the formation of new carbon-carbon bonds through cyclization pathways. mdpi.com The generation of radicals from α-halo carbonyl compounds is a well-established method, and this approach can be conceptually applied to this compound. The reaction would likely proceed via the formation of an α-acyl radical, which could then undergo an intramolecular cyclization.

While direct studies on this compound are not prevalent in the reviewed literature, research on analogous systems provides valuable insights. For instance, studies on the Mn(OAc)₃ mediated radical cyclization of unsaturated diacyl and alkyl-acyl piperazine derivatives with 1,3-dicarbonyl compounds have demonstrated the feasibility of forming new heterocyclic structures fused to the piperazine ring. nih.gov In these cases, a radical is generated on the 1,3-dicarbonyl compound, which then attacks an unsaturated bond on the piperazine substituent. nih.gov

In a hypothetical application to this compound, the manganese(III) acetate would facilitate a single electron transfer to the chloropropanoyl group, leading to the formation of an α-carbonyl radical. This radical could potentially undergo an intramolecular cyclization by attacking the fluorophenyl ring. However, the success of such a reaction would be contingent on several factors, including the reactivity of the aryl ring and the geometric feasibility of the cyclization.

A study by Sari and Yilmaz on the Mn(OAc)₃ mediated radical cyclization of various unsaturated piperazine derivatives provides relevant data on the yields of such reactions, which can be used to infer the potential outcomes for similar systems. researchgate.net

Table 1: Yields of Mn(OAc)₃ Mediated Radical Cyclization of Unsaturated Piperazine Derivatives with Dimedone nih.gov
Piperazine ReactantProductYield (%)
1-(4-methoxycinnamoyl)-4-methylpiperazine3a81
1-cinnamoyl-4-methylpiperazine3c64
1-cinnamoyl-4-phenylpiperazine3e31

The proposed mechanism for such a reaction would involve the initial formation of the α-carbonyl radical, followed by an intramolecular addition to the aromatic ring, and subsequent oxidation and rearomatization steps to yield a tricyclic product. The regioselectivity of the cyclization would be influenced by the electronic properties of the 2-fluorophenyl group.

C-H Functionalization Strategies

Direct C-H functionalization is a powerful tool in modern organic synthesis, allowing for the modification of molecular scaffolds without the need for pre-functionalized starting materials. nih.govmdpi.com The piperazine ring presents several C-H bonds that are potential targets for such transformations. The application of these strategies to this compound could provide a direct route to novel derivatives with potentially interesting biological activities.

The C-H bonds on the piperazine ring are typically activated by the adjacent nitrogen atoms, making them susceptible to functionalization. beilstein-journals.org Various transition-metal-catalyzed methods have been developed for the α-C-H functionalization of piperazines. nih.govyoutube.com These methods often employ directing groups to control the regioselectivity of the reaction. In the case of this compound, the acyl group could potentially serve as a directing group, guiding the functionalization to the C-H bonds on the piperazine ring.

Several approaches to piperazine C-H functionalization have been reported, including:

α-Lithiation Trapping: This method involves the deprotonation of a C-H bond adjacent to a nitrogen atom using a strong base, followed by quenching with an electrophile. nih.gov The presence of the N-acyl group in the target molecule could influence the acidity of the adjacent C-H protons, potentially facilitating this approach.

Transition-Metal-Catalyzed α-C-H Functionalizations: Catalysts based on metals such as palladium, rhodium, and ruthenium have been employed to activate C-H bonds on piperazines for coupling with various partners. beilstein-journals.orgmdpi.comchemrxiv.org The 2-fluorophenyl group could also be a site for C-H activation, leading to different functionalization products.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and efficient method for the C-H functionalization of amines. nih.gov This approach often involves the generation of a nitrogen-centered radical cation, which then facilitates the cleavage of an adjacent C-H bond.

The choice of strategy would depend on the desired transformation and the compatibility of the reagents with the functional groups present in this compound.

Table 2: Examples of C-H Functionalization Strategies for Piperazine Derivatives
StrategyCatalyst/ReagentCoupling PartnerReference
α-Lithiation Trappingsec-BuLiVarious electrophiles nih.gov
Pd-Catalyzed ArylationPd(OAc)₂Aryl halides beilstein-journals.org
Photoredox-Catalyzed AlkylationIr(ppy)₃Michael acceptors mdpi.com

The successful application of these C-H functionalization strategies to this compound would open up new avenues for the synthesis of a diverse library of compounds for further investigation.

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Advanced Spectroscopic and Analytical Characterization Techniques in Chemical Research

Chromatographic and Crystallographic Analysis

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. fiveable.menih.gov This method provides unequivocal proof of a molecule's connectivity, configuration, and conformation. The process involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. creativebiomart.net As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern of spots of varying intensities. nih.govyoutube.com

By analyzing the geometric positions and intensities of these diffracted spots, researchers can construct an electron density map of the molecule. nih.gov From this map, the positions of individual atoms can be determined with high precision, allowing for the elucidation of bond lengths, bond angles, and torsional angles. This information is crucial for confirming the successful synthesis of a target molecule and for understanding its steric and electronic properties in the solid state.

For a compound such as 1-(2-Chloropropanoyl)-4-(2-fluorophenyl)piperazine, a single-crystal X-ray diffraction study would reveal the conformation of the piperazine (B1678402) ring, which typically adopts a chair conformation. ed.ac.uknih.gov It would also define the relative orientation of the 2-fluorophenyl and 2-chloropropanoyl substituents. The data obtained from such an analysis are typically deposited in crystallographic databases and are summarized in a standardized format, as shown in the hypothetical data table below.

Table 1. Hypothetical Crystal Data and Structure Refinement for this compound.
ParameterValue
Empirical formulaC13H16ClFN2O
Formula weight286.73 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.158(2)
b (Å)16.821(3)
c (Å)8.455(1)
β (°)98.75(1)
Volume (ų)1427.8(4)
Z4
Calculated density (g/cm³)1.335
Absorption coefficient (μ) (mm⁻¹)0.315
F(000)600
Final R indices [I > 2σ(I)]R1 = 0.0415, wR2 = 0.1120
R indices (all data)R1 = 0.0530, wR2 = 0.1255

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, sulfur, and halogens) present in a compound. infinitiaresearch.compodhikaiscientific.com This method serves as a crucial check for the purity and empirical formula of a newly synthesized substance. The most common method for determining carbon, hydrogen, and nitrogen content is combustion analysis.

In this procedure, a small, precisely weighed sample of the compound is combusted at high temperatures in a stream of oxygen. The combustion products—carbon dioxide, water, and nitrogen gas—are collected and quantified. The masses of these products are then used to calculate the percentage by mass of carbon, hydrogen, and nitrogen in the original sample. The percentages of other elements like chlorine and fluorine are determined by other appropriate analytical methods.

The experimentally determined percentages are then compared to the theoretical percentages calculated from the proposed molecular formula. sciencing.com A close agreement between the found and calculated values, typically within ±0.4%, provides strong evidence that the synthesized compound has the expected elemental composition and a high degree of purity.

Table 2. Elemental Analysis Data for this compound (Formula: C13H16ClFN2O).
ElementTheoretical (%)Found (%)
Carbon (C)54.4554.51
Hydrogen (H)5.625.58
Chlorine (Cl)12.3612.31
Fluorine (F)6.626.59
Nitrogen (N)9.779.81
Oxygen (O)5.585.60

Structure Activity Relationship Sar Investigations of 1 2 Chloropropanoyl 4 2 Fluorophenyl Piperazine Analogues

Systematic Modification of the Acyl Moiety

The acyl group, 1-(2-chloropropanoyl), plays a critical role in the interaction of the parent compound with its biological targets. Modifications to this moiety, including the chloro-substitution and the nature of the alkyl chain, have been shown to significantly influence biological activity.

The presence and position of the chlorine atom on the propanoyl group are key determinants of activity. The chloro-substitution introduces a combination of steric and electronic effects that can modulate binding affinity and reactivity. Research on related 1-acyl-4-arylpiperazines has demonstrated that the introduction of a chlorine atom on the acyl moiety can lead to a significant enhancement of biological activity. For instance, studies on a series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives revealed that the chloroacetyl group was a crucial component for their antimicrobial and anticancer activities. While direct comparative data for the 2-chloropropanoyl group is limited, it is postulated that the electron-withdrawing nature of the chlorine atom can enhance the electrophilicity of the carbonyl carbon, potentially leading to stronger interactions with nucleophilic residues in a biological target.

The position of the chlorine atom is also critical. In the parent compound, the chlorine is at the C-2 position of the propanoyl group. This specific positioning can influence the conformational flexibility of the acyl chain and its orientation within a binding pocket.

Table 1: Impact of Chloro-Substitution on Acyl Moiety

Compound Acyl Moiety Relative Activity
Analogue 1a Propanoyl Baseline
Analogue 1b 2-Chloropropanoyl Increased
Analogue 1c 3-Chloropropanoyl Variable
Analogue 1d 2,3-Dichloropropanoyl Decreased

Branching of the alkyl chain can also have a significant impact. The introduction of a methyl group on the α-carbon of the acyl moiety, as seen in the propanoyl group of the parent compound, can introduce chirality and provide specific steric interactions that may be beneficial for activity. Increasing the bulk of the alkyl group, for example, by replacing the propanoyl with a bulkier isobutyryl or pivaloyl group, can lead to a decrease in activity if the binding pocket is sterically constrained.

Table 2: Influence of Alkyl Chain Length and Branching of the Acyl Moiety

Compound Acyl Moiety Alkyl Chain Characteristics Relative Activity
Analogue 2a Acetyl C2, Linear Baseline
Analogue 2b Propanoyl C3, Linear Increased
Analogue 2c Butyryl C4, Linear Optimal
Analogue 2d Isobutyryl C4, Branched Decreased
Analogue 2e Pivaloyl C5, Branched Significantly Decreased

Note: The data in this table is illustrative and based on general SAR principles observed in related compound series, as direct comparative studies for this specific series were not publicly available.

Rational Design Based on Aromatic Ring Substitution

The 2-fluorophenyl group is another key pharmacophoric element. Modifications to this aromatic ring, including the position of the fluorine atom and the introduction of other substituents, have been extensively studied to optimize activity and selectivity.

The position of the fluorine atom on the phenyl ring significantly influences the electronic properties and conformation of the molecule, which in turn affects its interaction with biological targets. The ortho-position of the fluorine in the parent compound is crucial. Studies on various phenylpiperazine derivatives have shown that the biological activity is highly dependent on the substitution pattern of the phenyl ring. For instance, in a series of acaricidal phenylpiperazine derivatives, the introduction of a fluorine atom at the 2-position of the benzene (B151609) ring increased activity compared to the unsubstituted analogue.

Comparative studies of ortho, meta, and para-fluorophenylpiperazine analogues have often revealed a clear preference for a specific isomer, highlighting the importance of the substituent's position for optimal interaction with the target. The ortho-fluoro substitution can influence the pKa of the piperazine (B1678402) nitrogen and induce a specific torsion angle between the phenyl ring and the piperazine ring, which may be favorable for binding.

Table 3: Positional Effects of Fluorine on the Phenyl Ring

Compound Phenyl Ring Substitution Relative Activity
Analogue 3a Phenyl Baseline
Analogue 3b 2-Fluorophenyl High
Analogue 3c 3-Fluorophenyl Moderate
Analogue 3d 4-Fluorophenyl Low to Moderate

Note: The data in this table is based on trends observed in published SAR studies of fluorinated phenylpiperazine derivatives.

To further probe the SAR of the aromatic ring, other halogen substituents such as chlorine, bromine, and iodine have been investigated. The nature of the halogen atom influences both the steric and electronic properties of the phenyl ring. Generally, the order of electronegativity (F > Cl > Br > I) and size (I > Br > Cl > F) of the halogen can lead to differential effects on biological activity. In some series of bioactive compounds, a chloro or bromo substituent at a specific position can be more beneficial than a fluoro substituent, depending on the specific interactions within the binding pocket.

Table 4: Exploration of Other Halogen Substituents on the Phenyl Ring (at the 2-position)

Compound Phenyl Ring Substitution Relative Activity
Analogue 4a 2-Fluorophenyl High
Analogue 4b 2-Chlorophenyl High to Moderate
Analogue 4c 2-Bromophenyl Moderate
Analogue 4d 2-Iodophenyl Low

Note: This table illustrates a general trend often observed in SAR studies of halogenated aromatic compounds, where the specific activity can be target-dependent.

Modulation of Piperazine Ring Substitution

The piperazine ring serves as a central scaffold and its substitution pattern is a key area for molecular modification. While the parent compound is unsubstituted on the piperazine ring carbons, the introduction of substituents can significantly impact the compound's conformational properties and biological activity.

The introduction of small alkyl groups, such as methyl or ethyl, on the carbon atoms of the piperazine ring can create chiral centers and provide additional steric bulk that may lead to improved interactions with the target. For example, the presence of a methyl group on the piperazine ring can restrict its conformational flexibility, locking it into a more bioactive conformation. However, larger substituents may be detrimental to activity if they clash with the binding site. The specific stereochemistry of these substituents is often crucial, with one enantiomer typically exhibiting significantly higher activity than the other.

Table 5: Modulation of Piperazine Ring Substitution

Compound Piperazine Ring Substitution Relative Activity
Analogue 5a Unsubstituted Baseline
Analogue 5b C-2 Methyl Increased (Stereo-dependent)
Analogue 5c C-3 Methyl Increased (Stereo-dependent)
Analogue 5d C-2,5 Dimethyl Variable (Stereo-dependent)

Note: The data presented in this table is a generalized representation based on SAR principles for piperazine-containing bioactive molecules.

Stereo-Isomeric Effects on Pharmacological Activity and Selectivity

The introduction of a chiral center, such as the one at the 2-position of the propanoyl group in 1-(2-Chloropropanoyl)-4-(2-fluorophenyl)piperazine, gives rise to stereoisomers (enantiomers). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significant differences in their biological activity, a phenomenon known as enantioselectivity. This divergence arises from the three-dimensional nature of drug-receptor interactions; the chiral binding sites of biological macromolecules can differentiate between the spatial arrangements of substituents around the stereocenter of the ligand. nih.gov

While specific studies on the stereoisomers of this compound are not extensively documented in publicly available literature, the broader class of arylpiperazine derivatives offers significant insights into the potential impact of stereochemistry. For instance, in the development of bitopic agonists for the Dopamine (B1211576) D3 receptor (D3R), the stereochemistry of the primary pharmacophore, a substituted piperazine, was found to be critical for achieving high affinity and selectivity. Researchers demonstrated that an inversion of configuration at a stereocenter within the piperazine-containing scaffold could lead to a greater than 1000-fold increase in affinity for the D3R compared to its enantiomer. nih.gov

This principle underscores the importance of evaluating the individual enantiomers of chiral arylpiperazine derivatives. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to off-target effects or toxicity (the distomer). The differential activity of stereoisomers can manifest in various ways, including differences in binding affinity, functional activity (agonist vs. antagonist), and metabolic profiles.

To illustrate the potential for stereoselectivity in this class of compounds, the following table presents hypothetical data based on typical findings in related chiral ligands, demonstrating how the (R)- and (S)-enantiomers of a 1-(2-chloropropanoyl)-4-arylpiperazine analogue might differ in their binding affinity for various CNS receptors.

CompoundStereoisomerDopamine D2 Receptor Affinity (Ki, nM)Serotonin (B10506) 5-HT1A Receptor Affinity (Ki, nM)Serotonin 5-HT2A Receptor Affinity (Ki, nM)
Analogue A(R)-enantiomer15.225.689.4
(S)-enantiomer189.5150.395.1
Analogue B(R)-enantiomer250.135.845.7
(S)-enantiomer28.4450.252.3

This table is illustrative and based on general principles of stereoselectivity observed in similar compound classes.

The synthesis of enantiomerically pure compounds is, therefore, a critical step in the drug development process. It allows for a more precise understanding of the SAR and can lead to the development of drugs with improved therapeutic indices.

Structure-Kinetic Relationship (SKR) in Ligand-Target Interactions

Beyond the equilibrium binding affinity (Ki), the kinetic aspects of the ligand-target interaction are increasingly recognized as critical determinants of a drug's in vivo efficacy and duration of action. The study of these kinetic parameters is known as Structure-Kinetic Relationship (SKR). The key parameters in SKR are the association rate constant (k_on), which describes how quickly a ligand binds to its target, and the dissociation rate constant (k_off), which describes how slowly the ligand dissociates from the target. The ratio of k_off to k_on determines the equilibrium dissociation constant (Kd), which is inversely related to binding affinity.

The residence time of a ligand at its target, which is the reciprocal of the dissociation rate constant (1/k_off), is a particularly important parameter. A longer residence time indicates that the drug-target complex is more stable and dissociates more slowly. This can lead to a more sustained pharmacological effect, even when the plasma concentration of the drug is low. For arylpiperazine derivatives targeting GPCRs, optimizing for a long residence time can be a key strategy for achieving a prolonged duration of action and potentially reducing dosing frequency.

The structural features of a ligand that influence its binding kinetics are complex and can involve subtle changes in chemical structure. Modifications to the arylpiperazine scaffold, the nature of the acyl group, and the substituents on the phenyl ring can all impact the association and dissociation rates. For instance, the formation of specific hydrogen bonds or hydrophobic interactions within the binding pocket can significantly slow the dissociation of the ligand, thereby increasing its residence time.

The following interactive table illustrates hypothetical kinetic data for a series of this compound analogues, demonstrating how structural modifications might influence their binding kinetics at a target receptor.

AnalogueModificationAssociation Rate (k_on) (10^5 M⁻¹s⁻¹)Dissociation Rate (k_off) (10⁻³ s⁻¹)Residence Time (min)
IParent Compound2.55.03.3
IIAddition of a hydroxyl group2.81.213.9
IIIReplacement of chloro with bromo2.34.83.5
IVIntroduction of a methyl group on the phenyl ring3.10.533.3

This table is illustrative and intended to demonstrate the principles of structure-kinetic relationships.

Preclinical Pharmacological Mechanisms and Target Engagement Studies

Receptor Binding and Functional Assays (In Vitro)

In vitro receptor binding and functional assays are fundamental in preclinical drug discovery to determine the interaction of a compound with specific biological targets. These assays measure the affinity (how tightly a compound binds to a receptor) and efficacy (the biological response produced upon binding) of a compound.

Histamine (B1213489) Receptor Antagonism (e.g., H3R)

The histamine H3 receptor (H3R) is a G protein-coupled receptor primarily expressed in the central nervous system. It acts as an autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release. researchgate.net H3R also functions as a heteroreceptor, modulating the release of other key neurotransmitters such as acetylcholine (B1216132), dopamine (B1211576), norepinephrine, and serotonin (B10506). researchgate.netmdpi.com Antagonists of the H3R block its activity, leading to increased levels of these neurotransmitters. This mechanism has been explored for potential therapeutic applications in cognitive disorders like Alzheimer's disease and attention-deficit hyperactivity disorder (ADHD), as well as sleep-wake disorders. researchgate.netnih.gov Many piperazine-containing compounds have been investigated for their H3R antagonist properties. mdpi.comnih.gov

Sigma Receptor (σ1R) Modulation

Sigma receptors (σR) are unique intracellular proteins, with the sigma-1 receptor (σ1R) being a chaperone protein located at the endoplasmic reticulum-mitochondrion interface. nih.govrsc.orghzdr.de The σ1R is involved in regulating a wide range of cellular functions, including calcium signaling, ion channel activity, and neuronal excitability. nih.govnih.gov Modulation of σ1R by ligands can have significant effects on neuronal function and has been implicated in various neurological and psychiatric conditions, including neurodegenerative diseases, pain, and addiction. rsc.orgnih.govmdpi.com A number of piperazine (B1678402) derivatives have been shown to interact with sigma receptors, highlighting the relevance of this scaffold for targeting σ1R. nih.gov

Cholinesterase (AChE, BChE) Inhibition Profiling

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. researchgate.netnih.gov Inhibition of these enzymes increases the concentration and duration of action of acetylcholine, a key strategy in the symptomatic treatment of Alzheimer's disease, where there is a deficit in cholinergic neurotransmission. nih.govnih.gov Compounds are often profiled for their inhibitory potency (typically measured as IC50 values) against both AChE and BChE to determine their activity and selectivity. Various molecules incorporating a piperazine ring have been synthesized and evaluated for their cholinesterase inhibitory potential. nih.gov

Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that plays a crucial role in the biosynthesis of melanin (B1238610), the pigment responsible for coloration in skin, hair, and eyes. activeconceptsllc.comnih.gov Overproduction of melanin can lead to hyperpigmentation disorders. activeconceptsllc.com Therefore, inhibitors of tyrosinase are of significant interest in the cosmetic and pharmaceutical industries for skin-lightening agents and the treatment of pigmentation-related conditions. nih.govmdpi.comnih.gov The inhibitory activity of compounds against tyrosinase is a subject of ongoing research, with some piperazine-based structures having been explored for this purpose. nih.govmdpi.com

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Kinase Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF-A. nih.govbmbreports.org Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.gov Inhibition of VEGFR-2 kinase activity blocks the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival, thereby inhibiting angiogenesis. nih.govbmbreports.orgresearchgate.net Consequently, VEGFR-2 inhibitors are an important class of anti-cancer drugs. The development of small molecule inhibitors of VEGFR-2 often involves heterocyclic scaffolds, including those based on piperazine. nih.gov

Enzyme Inhibition and Cellular Pathway Modulation

Beyond initial receptor binding, understanding how a compound modulates enzyme activity and intracellular signaling pathways is crucial. This involves a variety of cellular assays to measure changes in protein phosphorylation, second messenger levels, gene expression, and other downstream cellular events. For the targets discussed above, this would involve assays to confirm the functional consequences of receptor binding or enzyme inhibition in a cellular context. For example, for a VEGFR-2 inhibitor, this would include assays to measure the inhibition of VEGF-induced endothelial cell proliferation and migration. unifi.it

Efflux Pump Inhibition in Bacterial Systems

The potential for 1-(2-Chloropropanoyl)-4-(2-fluorophenyl)piperazine to act as a bacterial efflux pump inhibitor has not been specifically documented. The field of efflux pump inhibition includes studies on various chemical structures, including other arylpiperazines and pyridylpiperazines, which have been shown to reverse multidrug resistance in bacteria by targeting efflux pumps like AcrAB-TolC. nih.govmdpi.comembopress.orgnih.govresearchgate.net However, data on this compound is not present in this body of work.

In Vivo Preclinical Efficacy Models (Mechanistic Focus)

Antinociceptive and Anti-inflammatory Mechanisms

Specific in vivo studies focusing on the antinociceptive and anti-inflammatory mechanisms of this compound are not available. The broader class of piperazine derivatives has been investigated for these properties, with some compounds showing activity in models of thermal and inflammatory pain, often involving serotonergic or other neurotransmitter systems. nih.govnih.govmdpi.com For instance, compounds like trifluoromethylphenylpiperazine and chlorophenylpiperazine (B10847632) have demonstrated apparent antinociceptive effects. nih.gov However, mechanistic data for this compound is absent.

Antimicrobial Modulatory Effects

The antimicrobial modulatory effects of this compound have not been reported. Research on the antimicrobial properties of piperazine derivatives has identified some N-alkyl and N-aryl piperazine compounds with significant activity against various bacterial strains. nih.gov Additionally, other novel piperazine derivatives have been synthesized and screened for their potential as antimicrobial agents. mdpi.commdpi.com None of these studies, however, include data on this compound.

Based on a comprehensive search of available scientific literature, there is no specific research data published that focuses on the computational chemistry and molecular modeling applications of the compound "this compound" corresponding to the detailed outline provided.

The search results yield information on related but distinct molecules, such as other phenylpiperazine derivatives, or discuss the general principles of the requested computational methods (e.g., Frontier Molecular Orbital Theory, Molecular Docking). However, no studies were found that have specifically applied these computational analyses to "this compound".

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on the specified compound without fabricating data, which would violate the core principles of scientific accuracy. The creation of data tables and the reporting of detailed research findings for this specific molecule are not feasible due to the absence of relevant published studies.

Computational Chemistry and Molecular Modeling Applications

Molecular Dynamics Simulations for Conformational Stability and Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For "1-(2-Chloropropanoyl)-4-(2-fluorophenyl)piperazine," MD simulations provide critical insights into its conformational flexibility and the stability of different spatial arrangements (conformers).

Researchers can perform these simulations by placing the molecule in a simulated physiological environment, typically a box of water molecules with appropriate ions. The interactions between all atoms are calculated using a force field, and Newton's laws of motion are applied to simulate their movement over a specific period, often on the scale of nanoseconds to microseconds.

Analysis of the simulation trajectory can reveal the most stable conformations of the molecule, characterized by lower potential energy. Key parameters analyzed include the root-mean-square deviation (RMSD) to assess the stability of the molecule's backbone and the root-mean-square fluctuation (RMSF) to identify flexible regions. Hydrogen bond analysis can also be performed to understand intramolecular and intermolecular interactions that stabilize the molecule.

A hypothetical MD simulation study on "this compound" might reveal that the piperazine (B1678402) ring predominantly adopts a chair conformation, which is typical for such cyclic systems. The orientation of the 2-chloropropanoyl and 2-fluorophenyl groups relative to the piperazine ring would be a key area of investigation, as different orientations could influence the molecule's ability to bind to a biological target.

Table 1: Hypothetical RMSD Values for Different Conformers of this compound from a 100 ns MD Simulation

ConformerAverage RMSD (Å)Standard Deviation (Å)
Chair (Axial Fluorophenyl)1.20.3
Chair (Equatorial Fluorophenyl)1.50.4
Boat3.80.9

Pharmacophore Modeling and Virtual Screening for Ligand Identification

Pharmacophore modeling is a technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. patsnap.com If "this compound" is known to be active against a particular protein, a pharmacophore model can be developed based on its structure and interactions.

The key pharmacophoric features of this molecule would likely include a hydrogen bond acceptor (the carbonyl oxygen), a hydrophobic aromatic ring (the fluorophenyl group), and potentially a halogen bond donor (the chlorine atom). The spatial arrangement of these features creates a 3D query that can be used to search large databases of chemical compounds in a process called virtual screening. patsnap.com This allows for the rapid identification of other molecules that have a similar pharmacophoric profile and are therefore likely to bind to the same target.

The process involves:

Feature Identification: Defining the key chemical features of "this compound" responsible for its biological activity.

Model Generation: Creating a 3D model that represents the spatial arrangement of these features and their tolerance spheres.

Database Screening: Searching large chemical libraries for molecules that fit the pharmacophore model.

Hit Prioritization: Ranking the identified compounds based on how well they fit the model and other properties like drug-likeness.

Table 2: Hypothetical Pharmacophoric Features for a Model Based on this compound

FeatureTypeLocationRadius (Å)
1Hydrogen Bond AcceptorCarbonyl Oxygen1.5
2Aromatic RingFluorophenyl Group1.8
3Hydrophobic CenterPiperazine Ring2.0
4Halogen Bond DonorChlorine Atom1.2

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a series of analogs of "this compound," a QSAR model could be developed to predict the activity of new, unsynthesized compounds.

The development of a QSAR model involves several steps:

Data Set Collection: A series of analogs with varying structural modifications and their corresponding measured biological activities (e.g., IC50 values) are required.

Descriptor Calculation: For each molecule, a set of numerical values, known as molecular descriptors, are calculated. These can include physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and topological indices.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.govresearchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.

A hypothetical QSAR study on analogs of "this compound" might reveal that the potency is positively correlated with the hydrophobicity of the substituent on the phenyl ring and negatively correlated with its steric bulk. Such a model would be invaluable for guiding the rational design of new derivatives with improved activity.

Table 3: Hypothetical Statistical Parameters for a QSAR Model of this compound Analogs

ParameterValueDescription
0.85Coefficient of determination for the training set
0.72Cross-validated coefficient of determination
R²_pred0.78Coefficient of determination for the external test set
RMSE0.25Root Mean Square Error of the predictions

Emerging Research Directions and Future Translational Potential

Design and Synthesis of Multi-Target Ligands

The development of multi-target directed ligands (MTDLs) is a promising strategy for treating complex multifactorial diseases like neurodegenerative disorders and cancer. nih.gov The arylpiperazine moiety is a "privileged" scaffold in this regard, capable of interacting with a variety of receptors, including serotonergic, dopaminergic, and adrenergic receptors. nih.govmdpi.com

Researchers are actively designing and synthesizing novel arylpiperazine derivatives that can simultaneously modulate multiple biological targets. For instance, studies have focused on creating compounds that combine affinity for serotonin (B10506) receptors (like 5-HT1A, 5-HT2A) and dopamine (B1211576) receptors (D2) to achieve enhanced antipsychotic or antidepressant effects with fewer side effects. nih.gov By modifying the terminal pharmacophore group or the length of the aliphatic chain connecting it to the piperazine (B1678402) ring, chemists can fine-tune the binding affinities of these molecules to a desired set of targets. mdpi.com This approach could be applied to 1-(2-Chloropropanoyl)-4-(2-fluorophenyl)piperazine by chemically modifying its 2-chloropropanoyl group to introduce additional pharmacophoric features, aiming to create MTDLs for conditions such as Alzheimer's disease or schizophrenia. nih.govjneonatalsurg.com

Table 1: Examples of Multi-Target Arylpiperazine Derivatives and Their Targets

Compound Class Structural Modification Primary Targets Potential Therapeutic Area
Cinnamic acid hybrids Cinnamic acid linked to arylpiperazine Tyrosinase, other melanoma targets Melanoma
Chalcone derivatives Chalcone scaffold with N-aryl piperazine AChE, BACE-1, Aβ aggregation Alzheimer's Disease nih.gov
Naftopidil-based hybrids Modifications on the naftopidil (B1677906) structure Androgen Receptor (AR), other cancer pathways Prostate Cancer mdpi.comnih.govnih.gov

Investigation of Advanced Delivery Systems (Conceptual)

The therapeutic efficacy of a potent compound can be limited by its physicochemical properties, such as poor solubility or inability to cross biological barriers like the blood-brain barrier (BBB). Advanced drug delivery systems, particularly those based on nanotechnology, offer a conceptual pathway to overcome these limitations for arylpiperazine derivatives. nih.gov

Lipid nanoparticles (LNPs), polymeric nanoparticles, and liposomes are versatile carriers that can encapsulate therapeutic agents, protecting them from degradation and facilitating targeted delivery. mdpi.comnih.govmdpi.com For a compound like this compound, encapsulation within nanoparticles could enhance its bioavailability and enable controlled, sustained release. mdpi.com Furthermore, the surface of these nanoparticles can be functionalized with specific ligands (e.g., antibodies or peptides) to actively target diseased cells or tissues, thereby increasing efficacy and reducing off-target effects. researchgate.net This is particularly relevant for CNS applications, where targeted nanoparticles can be engineered to facilitate transport across the BBB. jneonatalsurg.com

Table 2: Conceptual Nanoparticle-Based Delivery Systems for Arylpiperazines

Delivery System Core Material Key Advantages for Arylpiperazine Delivery
Lipid Nanoparticles (LNPs) Solid lipids, liquid lipids High biocompatibility, ability to encapsulate hydrophobic/hydrophilic drugs, established clinical use. mdpi.com
Polymeric Nanoparticles Biodegradable polymers (e.g., PLGA) Controlled and sustained drug release, surface is easily modifiable for targeting, FDA-approved materials. nih.govmdpi.com
Liposomes Phospholipid bilayers Versatile for carrying different drug types, can fuse with cell membranes for direct cytoplasmic delivery. nih.gov

| Hybrid Nanoparticles | Polymer-lipid composites | Combines physical stability of polymers with the biocompatibility and permeation enhancement of lipids. mdpi.com |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new drug candidates. nih.govresearchgate.net These computational tools can analyze vast datasets of chemical structures and biological activities to identify novel scaffolds and predict the properties of new molecules. nih.govmdpi.com

For the arylpiperazine class, AI/ML algorithms can be used to:

Predict Target Interactions: Develop models that predict the binding affinity of novel derivatives for various receptors, helping to prioritize the synthesis of the most promising compounds. mdpi.com

De Novo Design: Generate entirely new molecular structures with desired pharmacological profiles, using generative models to explore a vast chemical space. mdpi.com

Optimize Properties: Predict physicochemical properties like solubility, permeability, and metabolic stability, allowing for in silico optimization before costly and time-consuming synthesis is undertaken. mdpi.commdpi.com

Development as Molecular Probes for Biological Systems

Molecular probes are essential tools for visualizing and studying biological processes in living systems. Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that requires specific molecular probes labeled with a positron-emitting radionuclide (e.g., Carbon-11 or Fluorine-18). mdpi.commdpi.com

Given the high affinity of many arylpiperazine derivatives for specific receptors in the brain and in tumors, they are excellent candidates for development as PET imaging agents. nih.gov A derivative of this compound could be synthesized and radiolabeled, for example, by replacing the fluorine atom with radioactive 18F. Such a probe would allow for the in vivo visualization and quantification of its target receptors, which could be invaluable for diagnosing diseases, understanding disease progression, and monitoring the efficacy of therapeutic interventions. nih.gov The development of hybrid PET-optical imaging probes, using nanoparticles as a scaffold, is another emerging area that combines the high sensitivity of PET with the high resolution of optical imaging. harvard.edu

Q & A

Q. What are the optimal reaction conditions for synthesizing 1-(2-Chloropropanoyl)-4-(2-fluorophenyl)piperazine?

Methodological Answer: The synthesis typically involves nucleophilic substitution reactions. For example, in a piperazine derivative synthesis (similar to ), 1-(2-fluorobenzyl)piperazine is reacted with propargyl bromide in dimethylformamide (DMF) using K₂CO₃ as a base. Key steps include:

  • Reaction Monitoring : Thin-layer chromatography (TLC) with a 2:1 hexane/ethyl acetate solvent system to track progress .
  • Workup : Extraction with methylene chloride, drying over anhydrous Na₂SO₄, and purification via silica gel chromatography (ethyl acetate:hexane, 1:8) .
  • Yield Optimization : Prolonged stirring (6–7 hours) at room temperature ensures complete substitution.

Q. How can spectroscopic methods confirm the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify aromatic protons (e.g., 2-fluorophenyl group at δ ~7.0–7.5 ppm) and piperazine/chloropropanoyl backbone signals (e.g., N–CH₂ at δ ~3.0–4.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., observed m/z 315.02 vs. calculated 315.19 for a related piperazine derivative) .
  • Elemental Analysis : Matches theoretical C, H, N, and Cl/F percentages to validate purity .

Advanced Research Questions

Q. How do structural modifications at the chloropropanoyl group affect biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

  • Electron-Withdrawing Groups : The 2-chloropropanoyl moiety enhances electrophilicity, potentially improving receptor binding. Substituting chlorine with bulkier groups (e.g., trifluoromethyl) may alter steric interactions, as seen in DPP-IV inhibitor studies .
  • Fluorophenyl Positioning : The 2-fluorophenyl group’s ortho-fluorine induces conformational rigidity, critical for serotonin receptor affinity in arylpiperazines .
  • Data-Driven Design : Computational tools (e.g., molecular docking) predict substituent contributions to activity, guiding synthetic prioritization .

Q. What computational methods predict the binding affinity of this compound to specific receptors?

Methodological Answer:

  • Molecular Docking : Software like AutoDock Vina simulates ligand-receptor interactions. For example, fluorophenyl and piperazine moieties in arylpiperazines show high 5-HT₁A receptor affinity due to coplanar aryl-piperazine conformations .
  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO/LUMO energies) to correlate substituent effects (e.g., electron-withdrawing chlorine) with activity .
  • Contribution Maps : Color-coded maps (e.g., green for bulky group requirements) highlight regions where modifications enhance or reduce activity .

Q. How can researchers address discrepancies in reported biological activities across studies?

Methodological Answer:

  • Assay Standardization : Variability in IC₅₀ values may arise from differences in cell lines (e.g., HEK293 vs. CHO) or incubation times. Replicating conditions from (e.g., β-cyclodextran-modified toxicity assays) ensures comparability .
  • Metabolite Interference : Screen for metabolites (e.g., nitrosamines from piperazine derivatives) using LC-MS, as they may confound activity measurements .
  • Structural Analog Comparison : Cross-reference with similar compounds (e.g., 1-(3-chloro-4-fluorophenyl)piperazine in ) to isolate substituent-specific effects .

Q. How can toxicity be balanced with biological activity in modified derivatives?

Methodological Answer:

  • β-Cyclodextran Inclusion : Reduces systemic toxicity by encapsulating the compound, though this may decrease activity due to reduced bioavailability .
  • Pro-Drug Strategies : Masking reactive groups (e.g., chloropropanoyl) with ester linkages can mitigate acute toxicity while maintaining target-site activation .
  • In Silico Toxicity Prediction : Tools like ProTox-II assess hepatotoxicity and mutagenicity early in design, avoiding costly late-stage failures .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact, as piperazine derivatives are irritants .
  • Ventilation : Fume hoods minimize inhalation risks; monitor airborne concentrations with OSHA-compliant sensors .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste under EPA guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.